molecular formula C11H14Cl2N2O2 B2867148 Ethyl 3-amino-3-(4-chloroanilino)acrylate hydrochloride CAS No. 318239-41-7

Ethyl 3-amino-3-(4-chloroanilino)acrylate hydrochloride

Cat. No.: B2867148
CAS No.: 318239-41-7
M. Wt: 277.15
InChI Key: UKEDBZDOOFDTTI-HCUGZAAXSA-N
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Description

Ethyl 3-amino-3-(4-chloroanilino)acrylate hydrochloride is a chemical compound with the molecular formula C11H13ClN2O2·HCl and a molecular weight of 277.15 g/mol. This compound is primarily used in biochemical and proteomics research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-3-(4-chloroanilino)acrylate hydrochloride typically involves the reaction of ethyl acrylate with 4-chloroaniline under acidic conditions. The reaction proceeds through the formation of an intermediate compound, which is then hydrolyzed to yield the final product.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the use of specialized equipment and precise reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-3-(4-chloroanilino)acrylate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like hydroxide or alkoxide ions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different scientific applications.

Scientific Research Applications

Ethyl 3-amino-3-(4-chloroanilino)acrylate hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the development of new drugs, as a reagent in biochemical assays, and in the synthesis of complex organic molecules. Its applications extend to fields such as medicinal chemistry, where it is used to study the interactions between small molecules and biological targets.

Mechanism of Action

The mechanism by which Ethyl 3-amino-3-(4-chloroanilino)acrylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 3-amino-3-(4-chloroanilino)acrylate hydrochloride is unique in its structure and reactivity compared to other similar compounds. Some of the similar compounds include:

  • Ethyl 3-amino-3-(3-chloroanilino)acrylate hydrochloride

  • Ethyl 3-amino-3-(2-chloroanilino)acrylate hydrochloride

  • Ethyl 3-amino-3-(4-bromoanilino)acrylate hydrochloride

These compounds share similar structural features but differ in the position or type of halogen atom, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

ethyl (E)-3-amino-3-(4-chloroanilino)prop-2-enoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2.ClH/c1-2-16-11(15)7-10(13)14-9-5-3-8(12)4-6-9;/h3-7,14H,2,13H2,1H3;1H/b10-7+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEDBZDOOFDTTI-HCUGZAAXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(N)NC1=CC=C(C=C1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\N)/NC1=CC=C(C=C1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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